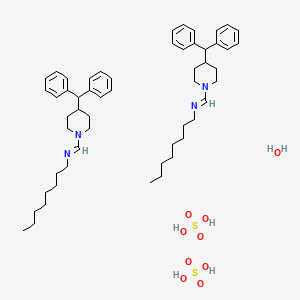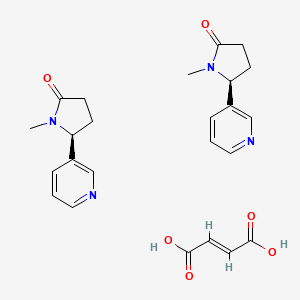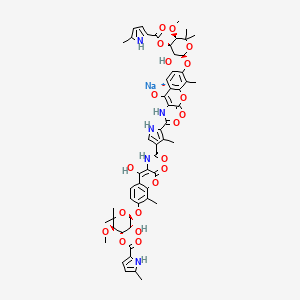
Coumermycin sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumermycin sodium is an aminocoumarin antibiotic derived from the actinomycete Streptomyces rishiriensis. It is known for its potent antibacterial activity, particularly against Gram-positive bacteria. This compound functions by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
Coumermycin sodium is synthesized through a series of chemical reactions involving the coupling of various intermediates. The primary synthetic route involves the formation of the aminocoumarin core, followed by the attachment of sugar moieties. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces rishiriensis. The fermentation broth is then subjected to extraction and purification steps to isolate the antibiotic. Advanced chromatographic techniques are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Coumermycin sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered antibacterial properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s activity.
Substitution: Substitution reactions involve replacing specific functional groups to create new derivatives with improved pharmacological profiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions are various coumermycin derivatives with enhanced or modified antibacterial activities. These derivatives are often evaluated for their efficacy against resistant bacterial strains .
Scientific Research Applications
Coumermycin sodium has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and DNA interactions.
Biology: Employed in research on bacterial DNA replication and cell division.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes
Mechanism of Action
Coumermycin sodium exerts its effects by inhibiting the ATPase activity of the DNA gyrase GyrB subunit. This inhibition prevents the supercoiling of bacterial DNA, thereby blocking DNA replication and transcription. The molecular targets include the ATP-binding site of the GyrB subunit, which is essential for the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Novobiocin: Another aminocoumarin antibiotic that also targets DNA gyrase.
Clorobiocin: Similar in structure and function to coumermycin sodium, with slight variations in its chemical composition
Uniqueness
This compound is unique due to its dual coumarin rings, which enhance its binding affinity to the DNA gyrase enzyme. This structural feature distinguishes it from other aminocoumarins and contributes to its potent antibacterial activity .
Properties
CAS No. |
4575-42-2 |
|---|---|
Molecular Formula |
C55H58N5NaO20 |
Molecular Weight |
1132.1 g/mol |
IUPAC Name |
sodium;3-[[4-[[4-hydroxy-7-[(2R,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-3-methyl-1H-pyrrole-2-carbonyl]amino]-7-[(2R,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-4-olate |
InChI |
InChI=1S/C55H59N5O20.Na/c1-21-12-16-29(57-21)48(67)77-42-38(63)52(79-54(6,7)44(42)71-10)73-31-18-14-26-36(61)34(50(69)75-40(26)24(31)4)59-46(65)28-20-56-33(23(28)3)47(66)60-35-37(62)27-15-19-32(25(5)41(27)76-51(35)70)74-53-39(64)43(45(72-11)55(8,9)80-53)78-49(68)30-17-13-22(2)58-30;/h12-20,38-39,42-45,52-53,56-58,61-64H,1-11H3,(H,59,65)(H,60,66);/q;+1/p-1/t38-,39-,42+,43+,44-,45-,52-,53-;/m1./s1 |
InChI Key |
WTUXHNVTMYDUAM-DHHSFAMCSA-M |
Isomeric SMILES |
CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)O[C@H]8[C@@H]([C@@H]([C@H](C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)[O-])O)C)O.[Na+] |
Canonical SMILES |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CNC(=C5C)C(=O)NC6=C(C7=C(C(=C(C=C7)OC8C(C(C(C(O8)(C)C)OC)OC(=O)C9=CC=C(N9)C)O)C)OC6=O)[O-])O)C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



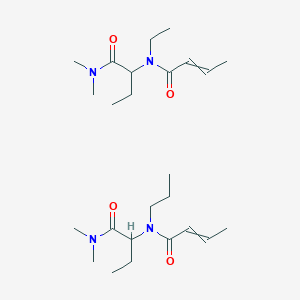
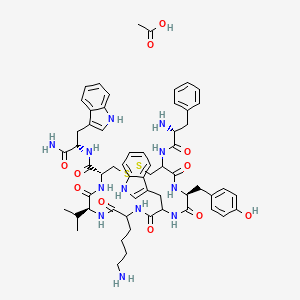
![(Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10859696.png)
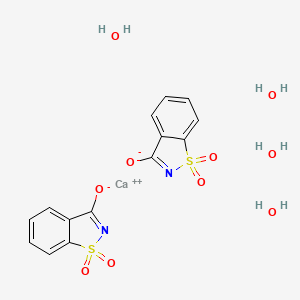

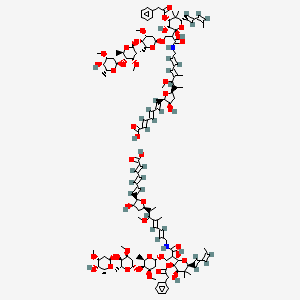
![(E)-7-[(1R,2R,3R)-2-[(3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10859729.png)
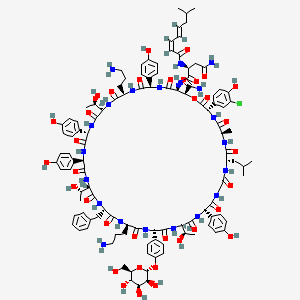
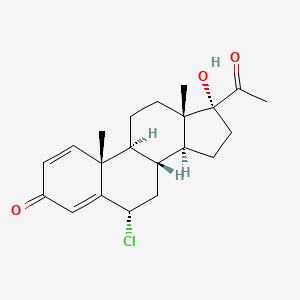
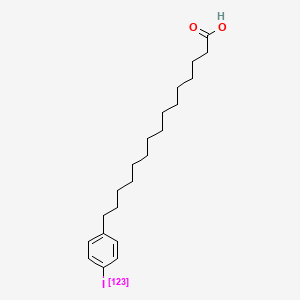
![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859766.png)
